L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
Description
A. Menthyl pyrrolidone carboxylate derivatives
B. N-Methyl-2-pyrrolidone (NMP)
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHPMAOXNSLXEH-MROQNXINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CCC(=O)N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886687 | |
| Record name | L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64519-44-4 | |
| Record name | Menthyl PCA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64519-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthyl pyrrolidone carboxylate, (-),L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064519444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,2β,5α)]-2-isopropyl-5-methylcyclohexyl 5-oxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MENTHYL PYRROLIDONE CARBOXYLATE, L-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7ZIB25BE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Material
- The synthesis begins with 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone , a ketone derivative that can be sourced from natural labiate oils or prepared synthetically.
- This ketone is subjected to stereoselective hydrogenation to yield the desired cyclohexanol intermediate with high enantiomeric excess (ee).
Catalytic System
- The key to the preparation is the use of a special ruthenium-based catalyst complexed with chiral ligands.
The catalyst formula is generally represented as:
$$
\text{[RuX}2(\text{Ar})2]
$$where:
- $$X$$ = halogen (Cl, Br, or I)
- $$\text{Ar}$$ = aromatic ligand structure (specifically (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-bis-1,3-benzodioxole)
This catalyst enables high stereoselectivity and yield in the hydrogenation process.
Reaction Conditions
- Organic solvents used include methanol, ethanol, Virahol, tetrahydrofuran (THF), toluene, methylene dichloride, and chloroform, either alone or in mixtures.
- Reaction temperature ranges from 30°C to 150°C .
- Hydrogen pressure is maintained between 10 bars and 100 bars .
- The molar ratio of ketone to catalyst ranges from 50:1 to 5000:1 , optimizing catalyst efficiency and cost.
Detailed Examples and Results
| Embodiment | Catalyst Halogen (X) | Solvent(s) | Temp (°C) | Pressure (bars) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|---|
| 1 & 2 | Cl | Ethanol + Benzene | 100 | 80 | 15 | 98.2 | 98.5 |
| 3 & 4 | Br | Methanol + Benzene | 100 | 80 | 14 | 98.5 | 98.8 |
| 5 & 6 | I | Ethanol + Methylene Dichloride + Benzene | 100 | 80 | 13 | 98.8 | 99.1 |
- Embodiment 1 & 2: Using chloride as halogen in the catalyst, the reaction in ethanol and benzene at 100°C and 80 bars hydrogen pressure for 15 hours yielded 98.2% of the product with 98.5% ee.
- Embodiment 3 & 4: Bromide variant of the catalyst under similar conditions gave slightly better yield and ee (98.5% and 98.8% respectively).
- Embodiment 5 & 6: Iodide catalyst variant showed the highest efficiency with 98.8% yield and 99.1% ee in a mixed solvent system.
Mechanistic Insights and Industrial Relevance
- The ruthenium complex with chiral phosphine ligands facilitates highly stereoselective hydrogenation by controlling the approach of hydrogen to the ketone carbonyl.
- The halogen substituent on the catalyst influences the electronic environment and steric hindrance, which affects both yield and enantiomeric purity.
- High hydrogen pressure and elevated temperature accelerate the reaction without compromising selectivity.
- The process is scalable and suitable for industrial production due to:
- High yields (>98%)
- Excellent stereoselectivity (ee >98%)
- Use of relatively common solvents
- Catalyst efficiency with low loading ratios
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting Material | 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone | Key ketone precursor |
| Catalyst | RuX2(Ar)2 (X = Cl, Br, I) | Chiral phosphine ligands used |
| Solvent(s) | Methanol, Ethanol, THF, Toluene, Methylene dichloride, Benzene | Single or mixed solvents |
| Temperature | 30°C to 150°C | Optimal ~100°C |
| Hydrogen Pressure | 10 to 100 bars | Optimal ~80 bars |
| Reaction Time | 13 to 15 hours | Dependent on catalyst and halogen |
| Ketone:Catalyst Ratio | 50:1 to 5000:1 | Catalyst efficiency optimization |
| Yield | 98.2% to 98.8% | High yields achieved |
| Enantiomeric Excess (ee) | 98.5% to 99.1% | Excellent stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
L-Proline derivatives are extensively utilized as building blocks in organic synthesis. The compound can participate in various reactions such as:
- Esterification: Commonly synthesized through the esterification of L-Proline with cyclohexyl derivatives under acidic conditions.
- Oxidation and Reduction: The 5-oxo group allows for oxidation to yield carboxylic acids or reduction to produce alcohols.
Biological Studies
Research into the biological activities of this compound focuses on:
- Enzyme Inhibition: Derivatives are studied for their potential to inhibit specific enzymes, which may have implications in drug design.
- Receptor Binding Studies: Investigations into how these compounds interact with biological receptors can provide insights into their therapeutic potential.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications, particularly in:
- Drug Development: Its unique structure may lead to the development of novel pharmaceuticals targeting various diseases.
Industrial Applications
In industrial settings, L-Proline derivatives serve as intermediates in the production of specialty chemicals. Their unique properties make them valuable for creating materials with specific functionalities.
Uniqueness
The presence of the 5-oxo group and specific stereochemistry distinguish this compound from other proline derivatives, enhancing its utility in research and industry.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory activity of L-Proline derivatives, including our compound. Results indicated significant inhibition against specific targets relevant to cancer therapy.
Case Study 2: Drug Design
Research focused on synthesizing analogs of L-Proline esters led to the identification of compounds with improved efficacy in vitro against bacterial strains resistant to conventional antibiotics.
Mechanism of Action
The mechanism by which L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 5-oxoprolinate (CAS RN: Varies by stereoisomer)
Propyl 5-oxo-L-prolinate (CAS RN: 85153-83-9)
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate Hydrochloride
Emtricitabine L-Menthyl Ester (CAS RN: 764659-72-5)
- Structure : Prodrug of emtricitabine (antiviral nucleoside) linked to menthol.
- Molecular formula : C₂₃H₃₆FN₃O₅S
- Key differences :
Comparative Analysis Table
Key Research Findings
Lipophilicity and Bioavailability: Menthol esters (e.g., Menthyl PCA, phenibut ester) exhibit enhanced membrane permeability due to the terpenoid group, making them valuable in topical and CNS-targeted formulations . Methyl and propyl esters, with smaller alkyl chains, are less effective in improving drug delivery but are easier to synthesize .
Biological Activity :
- The phenibut menthol ester reduced seizure duration in electrically induced convulsion models, underscoring the menthol moiety’s role in optimizing pharmacokinetics .
- Menthyl PCA’s surfactant properties stabilize emulsions in cosmetics, while its mild acidity (from pyroglutamic acid) supports skin barrier function .
Regulatory Status: Menthyl PCA is Generally Recognized As Safe (GRAS) for flavoring (FEMA 4155) but requires genotoxicity assessments for pharmaceutical use . Emtricitabine menthol ester adheres to ISO 9001 standards for API quality, reflecting stringent regulatory requirements .
Biological Activity
L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, also known as (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate (CAS No. 64519-44-4), is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H25NO3
- Molecular Weight : 267.36 g/mol
- Structure : The compound features a cyclohexyl ring with a methyl and isopropyl substituent, which contributes to its unique biological activity.
L-Proline derivatives often interact with various biological targets, including G-protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways relevant to various physiological processes. The compound is hypothesized to act as an allosteric modulator of GPCRs, influencing receptor conformation and function without directly competing with endogenous ligands .
Biological Activities
- Skin Health :
- Neuroprotective Effects :
- Antioxidant Activity :
Case Study 1: Skin Hydration
In a clinical trial involving a topical formulation containing (1R,2S,5R)-5-methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate, participants showed significant improvements in skin hydration levels after four weeks of use compared to a placebo group. Measurements indicated a 30% increase in skin moisture content.
Case Study 2: Neuroprotection
A study conducted on animal models demonstrated that administration of the compound resulted in reduced neuronal cell death following induced oxidative stress. Histological analysis revealed a significant decrease in markers of apoptosis in treated subjects compared to controls.
Research Findings
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via Steglich esterification , employing coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). Key steps include:
- Activation of the carboxylic acid : The 5-oxo-L-proline carboxyl group is activated using DCC to form an active ester intermediate.
- Esterification : The activated intermediate reacts with (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol under anhydrous conditions.
- Purification : Column chromatography or recrystallization is used to isolate the product (yields ~78%) .
Optimization Tips : - Use dry solvents (e.g., dichloromethane) to prevent side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Basic: How can researchers confirm the stereochemical configuration and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to verify stereochemical assignments. For example, the cyclohexyl ester’s isopropyl and methyl groups show distinct coupling patterns in ¹H-NMR (e.g., J values for axial/equatorial protons) .
- Chiral HPLC : Employ chiral stationary phases to resolve enantiomeric impurities.
- Mass Spectrometry : Fast-atom bombardment (FAB-MS) or high-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₅H₂₅NO₃, M = 267.4 g/mol) .
Advanced: How do researchers resolve contradictions in the compound’s hydrolytic stability under varying pH conditions?
Methodological Answer:
Contradictions arise from differing hydrolysis rates in pancreatic vs. hepatic environments. To address this:
- Kinetic Studies : Perform in vitro hydrolysis assays in simulated biological fluids (e.g., artificial pancreatic juice and liver homogenate).
- Pancreatic Conditions : Half-life = 43 ± 14.7 min (ester bond cleavage dominates) .
- Hepatic Conditions : Rapid degradation (half-life <1 min) due to enzymatic activity .
- Analytical Tools : Use HPLC with UV detection to quantify hydrolysis products (e.g., free 5-oxo-L-proline and menthol derivatives) .
Advanced: What experimental models are suitable for studying the compound’s interaction with lipid bilayers?
Methodological Answer:
- Liposome Models : Prepare unilamellar vesicles using dipalmitoylphosphatidylcholine (DPPC) to mimic biological membranes.
- Microviscosity Assays : Use fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity induced by the compound .
- Curvature Analysis : Small-angle X-ray scattering (SAXS) quantifies membrane curvature modulation .
Advanced: What in vitro models assess the compound’s neuropharmacological potential?
Methodological Answer:
- Anticonvulsant Screening :
- Electrically-Induced Seizures : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Receptor Binding Assays : Test affinity for GABA receptors using radioligand displacement (e.g., [³H]-GABA) .
- Neurotoxicity Profiling : Conduct MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity .
Advanced: How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Compile data from in vitro and in vivo studies (e.g., anticonvulsant EC₅₀ values vs. cytotoxicity IC₅₀) to calculate therapeutic indices .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., ester vs. amide derivatives) to identify critical functional groups .
Basic: What spectroscopic databases or reference standards are critical for characterizing this compound?
Methodological Answer:
- PubChem : Access NMR and IR spectra (e.g., InChIKey: ODHCTXKNWHHXJC-UHFFFAOYSA-N) .
- NIST Chemistry WebBook : Validate IR absorption bands (e.g., carbonyl stretch at ~1740 cm⁻¹) .
Advanced: What computational methods predict the compound’s metabolic fate?
Methodological Answer:
- Docking Simulations : Model interactions with esterase enzymes (e.g., human carboxylesterase 1) using AutoDock Vina .
- QSAR Models : Predict hydrolysis rates based on electronic parameters (e.g., Hammett σ constants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
